![molecular formula C18H19NO5 B5847154 methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5847154.png)
methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound with potential applications in scientific research. This compound is also known as MPAPOA and is a member of the phenoxyacetate family. MPAPOA is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of MPAPOA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. MPAPOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response. MPAPOA has also been shown to inhibit the activity of certain kinases involved in cancer cell growth, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects
MPAPOA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to regulate glucose and lipid metabolism, which may have implications for the treatment of diabetes and obesity. MPAPOA has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of certain lipid metabolites, such as triglycerides and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
MPAPOA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it may be difficult to obtain in large quantities. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MPAPOA. One direction is to further investigate its anti-inflammatory and anti-tumor properties. This may involve studying its effects on different types of cancer cells and inflammatory diseases. Another direction is to investigate its potential as an antidiabetic and anti-obesity agent. This may involve studying its effects on glucose and lipid metabolism in animal models. Finally, future research may involve developing new synthetic methods for MPAPOA and other phenoxyacetate compounds.
Méthodes De Synthèse
The synthesis of MPAPOA involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenyl chloroacetate. This intermediate is then reacted with 4-aminophenol to form methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate. The reaction is carried out under controlled conditions, and the purity of the final product is determined using various techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
MPAPOA has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an antidiabetic and anti-obesity agent. MPAPOA has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has also been shown to regulate glucose and lipid metabolism in animal models.
Propriétés
IUPAC Name |
methyl 2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13-4-3-5-16(10-13)23-11-17(20)19-14-6-8-15(9-7-14)24-12-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBURVGDLMXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5847073.png)
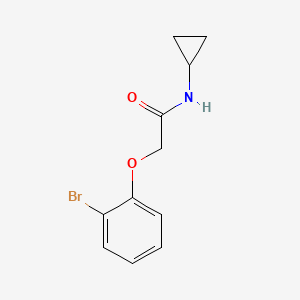
![2-[3-(aminocarbonyl)-4-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5847080.png)
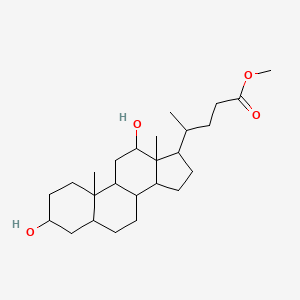
![N-(diphenylmethyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5847093.png)
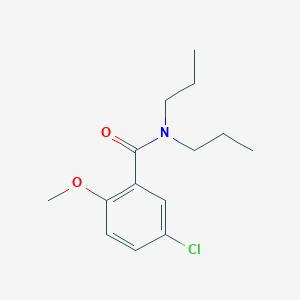
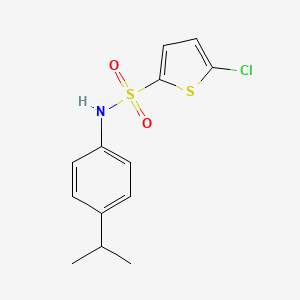
![2-fluoro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5847118.png)
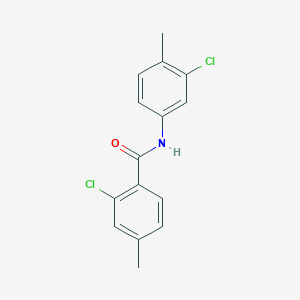


![4-ethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5847149.png)
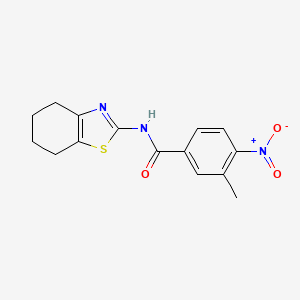
![2-(2-furyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5847175.png)